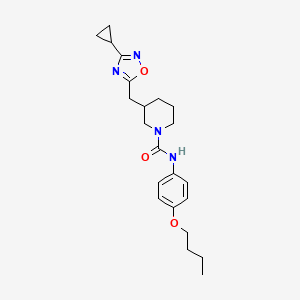
N-(4-butoxyphenyl)-3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butoxyphenyl)-3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H30N4O3 and its molecular weight is 398.507. The purity is usually 95%.
BenchChem offers high-quality N-(4-butoxyphenyl)-3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butoxyphenyl)-3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interactions and Pharmacology
Molecular Interaction with CB1 Cannabinoid Receptor
Research has explored the molecular interactions of similar compounds with the CB1 cannabinoid receptor, providing insights into their conformational analysis, pharmacophore models, and structure-activity relationships. These studies contribute to understanding the compounds' antagonist activity at the receptor level, aiding in drug design for targeting cannabinoid receptors (Shim et al., 2002).
Synthesis and Chemical Properties
Synthesis and Characterization
The synthesis of compounds with structural similarities, including their characterization through various spectroscopic methods such as LCMS, NMR, and X-ray diffraction, provides valuable information on their chemical properties and potential as scaffolds for further modification (Sanjeevarayappa et al., 2015).
Biological and Therapeutic Applications
Antiproliferative Activity
Compounds bearing the 1,2,4-oxadiazol moiety have been identified as a new chemical class with antiproliferative properties, acting as tubulin inhibitors. This suggests potential applications in cancer therapy by inhibiting cell division and proliferation (Krasavin et al., 2014).
Conformational Analysis and Drug Design
Drug Design and Conformational Studies
The development of drug candidates for conditions like Alzheimer's disease involves detailed conformational and structural analyses. Synthesizing and evaluating N-substituted derivatives of related compounds can lead to the discovery of new drug candidates, demonstrating the role of these compounds in medicinal chemistry and drug design processes (Rehman et al., 2018).
Antibacterial and Antimicrobial Activity
Antibacterial and Antimicrobial Studies
Compounds with the 1,3,4-oxadiazole core have shown varying degrees of antibacterial and antimicrobial activity. Research into their efficacy against different strains of bacteria contributes to the search for new therapeutic agents in treating bacterial infections (Khalid et al., 2016).
Propiedades
IUPAC Name |
N-(4-butoxyphenyl)-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-2-3-13-28-19-10-8-18(9-11-19)23-22(27)26-12-4-5-16(15-26)14-20-24-21(25-29-20)17-6-7-17/h8-11,16-17H,2-7,12-15H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSHDLDNTOOTAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butoxyphenyl)-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2696000.png)
![4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline;trihydrochloride](/img/structure/B2696001.png)
![2-(4-methylbenzenesulfonamido)-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide](/img/structure/B2696002.png)
![(3Z)-3-{[(3-chloro-4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2696004.png)
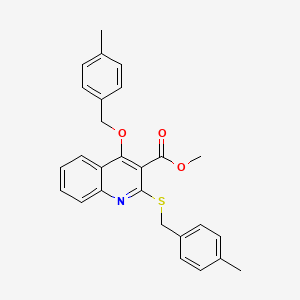
![2-Cyclopentyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2696006.png)
![5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2696008.png)
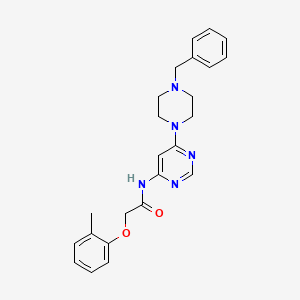

![7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine](/img/structure/B2696013.png)
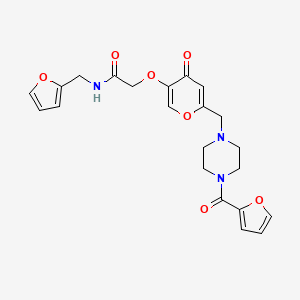

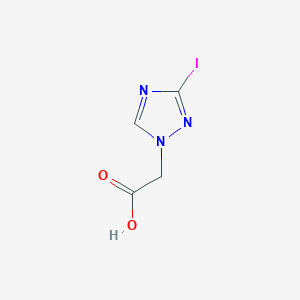
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2696021.png)